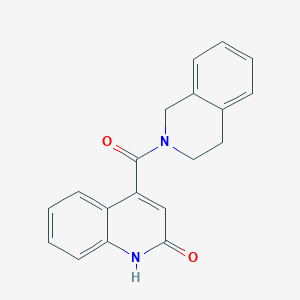

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

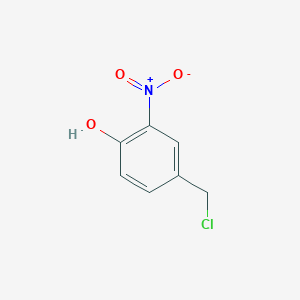

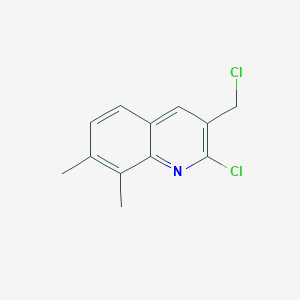

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol, or 4-DIQ, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of quinolin-2-ol, a naturally occurring compound found in some plants, and has been used in various laboratory experiments due to its unique chemical structure. 4-DIQ is a highly reactive compound, making it a useful tool for studying a variety of biological processes.

Scientific Research Applications

Synthesis and Functionalization

The compound 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol and its derivatives are of significant interest due to their potential in various scientific applications. A pivotal study by Glasnov, Stadlbauer, and Kappe (2005) demonstrates the use of microwave-assisted multistep synthesis involving palladium-catalyzed cross-coupling chemistry to synthesize biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones. This method, utilizing 4-hydroxyquinolin-2(1H)-ones as intermediates, highlights the compound's relevance in creating functionalized molecules for potential biological applications (Glasnov, Stadlbauer, & Kappe, 2005).

Heterocyclic Transformations

Coffman et al. (2013) explored the reductive heterocycle-heterocycle transformations to create 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones from 2-nitrophenyl substituted isoxazoles. This methodology, when applied to specific isoxazoles, results in chemoselective heterocyclization, producing quinolin-4(1H)-ones exclusively. This study showcases the compound's utility in heterocyclic chemistry and the synthesis of complex heterocycles (Coffman et al., 2013).

Natural Derivatives and Biological Activities

Mahmoud et al. (2018) identified new naturally occurring derivatives of 3,4-dihydroquinolin-2-one from Streptomyces sp. LGE21, including 8-hydroxy-3,4-dihydro-1H-quinolin-2-one. These compounds were studied for their cytotoxic and antimicrobial activities, providing insights into the biological significance and potential therapeutic applications of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol and its natural derivatives (Mahmoud et al., 2018).

Modular Synthesis and Catalysis

The modular synthesis of 4-aminoquinolines and subsequent [1,3] N-to-C rearrangement to quinolin-4-ylmethanesulfonamides, as demonstrated by Oh, Kim, and Park (2017), underscores the compound's versatility in synthetic chemistry. The copper-catalyzed regiocontrolled reaction and the developed rearrangement technique offer a pathway for creating diverse molecular structures, potentially useful in various chemical and pharmacological research areas (Oh, Kim, & Park, 2017).

properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-18-11-16(15-7-3-4-8-17(15)20-18)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWYGCXSNITOFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332142 |

Source

|

| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol | |

CAS RN |

851629-68-0 |

Source

|

| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)